molecular formula C13H14BrIN2O2 B137259 N-Bromoacetyl-2-iodo-5-methoxytryptamine CAS No. 136669-49-3

N-Bromoacetyl-2-iodo-5-methoxytryptamine

Cat. No.: B137259
CAS No.: 136669-49-3
M. Wt: 437.07 g/mol
InChI Key: VFEQIOCRTCGDMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Bromoacetyl-2-iodo-5-methoxytryptamine typically involves multiple steps, starting with the preparation of the tryptamine backbone. The bromination and iodination steps are crucial for introducing the bromine and iodine atoms into the molecule. The methoxy group is usually introduced through a methylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-Bromoacetyl-2-iodo-5-methoxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Bromoacetyl-2-iodo-5-methoxytryptamine involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine atoms, along with the methoxy group, play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • N-Bromoacetyl-2-iodo-5-methoxyindole
  • N-Bromoacetyl-2-iodo-5-methoxyphenethylamine
  • N-Bromoacetyl-2-iodo-5-methoxybenzylamine

Comparison: N-Bromoacetyl-2-iodo-5-methoxytryptamine stands out due to its unique tryptamine backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrIN2O2/c1-19-8-2-3-11-10(6-8)9(13(15)17-11)4-5-16-12(18)7-14/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQIOCRTCGDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159884
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136669-49-3
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136669493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromoacetyl-2-iodo-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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